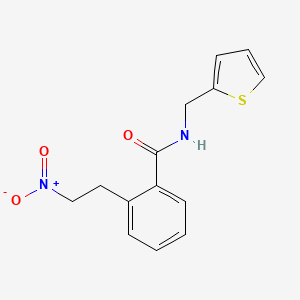

![molecular formula C11H10N4S B3137541 2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439107-76-3](/img/structure/B3137541.png)

2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine

Overview

Description

“2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine” is a chemical compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . For instance, a family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The overall yield of the synthesized compounds ranged from 67% to 93% .Molecular Structure Analysis

The molecular structure of “2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine” is characterized by the presence of both pyrazole and pyrimidine rings . The structure is fused, rigid, and planar . The synthetic versatility of this compound permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine” are complex and involve multiple steps . For example, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine” include a melting point of 251 °C and a yield of 91% . The compound also exhibits certain spectral characteristics, such as IR (KBr, cm -1): 3265, 3396 (NH 2 str.) .Scientific Research Applications

Antitumor Potential

The PP scaffold exhibits promising anticancer properties. Researchers have synthesized and functionalized PP derivatives to enhance their bioactivity. These compounds have shown potential as antitumor agents, making them valuable candidates for drug development .

Enzymatic Inhibition

PP derivatives have been investigated for their ability to inhibit specific enzymes. These compounds can interact with enzymes involved in various cellular processes. By targeting specific enzymatic pathways, PP derivatives may offer therapeutic benefits in treating diseases .

Photophysical Properties

The planar and rigid structure of PP compounds contributes to their remarkable photophysical properties. These include fluorescence, absorption, and emission characteristics. Researchers have explored PP-based fluorophores for optical applications, such as sensors and imaging agents .

Combinatorial Library Design

Due to its synthetic versatility, the PP scaffold serves as a privileged platform for combinatorial library design. Researchers can modify its periphery, leading to diverse derivatives with potential applications in drug discovery.

Material Science

Beyond medicinal applications, PP derivatives have attracted attention in material science. Their unique photophysical properties make them suitable for optoelectronic devices, sensors, and other advanced materials .

Organic Synthesis

The synthesis and post-functionalization of PP derivatives have been widely studied. Researchers have developed various synthetic routes to access these compounds, expanding their structural diversity .

Future Directions

The future directions for “2-Methyl-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine” research could involve further exploration of its potential applications in medicinal chemistry and material science . Additionally, more studies are needed to understand its mechanism of action and to develop new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mechanism of Action

Target of Action

Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit anticancer potential and enzymatic inhibitory activity . For instance, some compounds in this family have shown potent enzymatic inhibitory activity against TrkA and ALK2 .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives often interact with their targets through bonding mechanisms . For example, the NH2-group of the starting aminopyrazole bonds with the Cβ of the compound via an addition–elimination mechanism (aza-Michael type) .

Biochemical Pathways

Given the reported enzymatic inhibitory activity of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways involving its target enzymes, leading to downstream effects.

Result of Action

Similar compounds have demonstrated significant inhibitory activity and antiproliferative activity against certain cell lines .

Action Environment

It’s worth noting that the photophysical properties of similar compounds can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring .

properties

IUPAC Name |

2-methyl-6-thiophen-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-7-5-10-13-6-8(9-3-2-4-16-9)11(12)15(10)14-7/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMALWVLAZXBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=CC(=C2N)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-N'-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea](/img/structure/B3137461.png)

![Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate](/img/structure/B3137480.png)

![N-[4-(1-hexynyl)phenyl]-4-methylbenzenecarboxamide](/img/structure/B3137496.png)

![N-[4-(1-hexynyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3137511.png)

![Ethyl 2-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-2-oxoacetate](/img/structure/B3137517.png)

![4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B3137518.png)

![3-[(3-Fluorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3137532.png)

![2-{[4-(3-fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B3137536.png)

![3-(4-Fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3137542.png)

![methyl 1-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]-4-isoquinolinecarboxylate](/img/structure/B3137552.png)